3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
3-Chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a complex organic compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including antimicrobial and antitubercular properties.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcome. The exact molecular targets and pathways would depend on the specific application and the biological system .
Comparison with Similar Compounds
3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
3-Chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Uniqueness: The uniqueness of 3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride lies in its specific structural features, such as the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-chloro-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-5-3-2-4-12-7(10)6(9(13)14)11-8(5)12;/h5H,2-4H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPWTINQMZKCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN2C1=NC(=C2Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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